molecular formula C13H10Cl2N2O2S B2855026 1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole CAS No. 1445699-66-0

1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole

Cat. No.: B2855026
CAS No.: 1445699-66-0
M. Wt: 329.2
InChI Key: PJRNFCZTCOKWEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole typically involves the reaction of 2,4-dichloropyridine with a sulfonyl chloride derivative, followed by cyclization with an indole precursor. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a kinase inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole is unique due to its specific combination of the indole and dichloropyridine moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-(2,4-dichloropyridin-3-yl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2S/c14-10-5-7-16-13(15)12(10)20(18,19)17-8-6-9-3-1-2-4-11(9)17/h1-5,7H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRNFCZTCOKWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=C(C=CN=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.